Pyroxasulfone metabolite 3
CAS No.: 1379794-41-8
Cat. No.: VC2902697
Molecular Formula: C7H5F5N2O3
Molecular Weight: 260.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1379794-41-8 |
|---|---|
| Molecular Formula | C7H5F5N2O3 |
| Molecular Weight | 260.12 g/mol |
| IUPAC Name | 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C7H5F5N2O3/c1-14-4(17-6(8)9)2(5(15)16)3(13-14)7(10,11)12/h6H,1H3,(H,15,16) |
| Standard InChI Key | MYUDLFRMVZXUQY-UHFFFAOYSA-N |
| SMILES | CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)OC(F)F |
| Canonical SMILES | CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)OC(F)F |
Introduction
Chemical Identity and Structure
Pyroxasulfone metabolite 3 is chemically identified as 5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-carboxylic acid . This metabolite contains a pyrazole ring structure with several key functional groups that contribute to its chemical properties and biological significance.
Structural Features and Chemical Properties
The chemical structure of pyroxasulfone metabolite 3 is characterized by:
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A pyrazole ring as the central molecular framework
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A difluoromethoxy group (F₂HCO-) at the 5-position
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A methyl group (CH₃-) attached to one of the nitrogen atoms in the pyrazole ring
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A trifluoromethyl group (CF₃-) at the 3-position
This unique structural arrangement results from specific metabolic processes that modify the parent pyroxasulfone compound. The carboxylic acid functional group is particularly significant as it represents an oxidative transformation of the parent molecule and affects the compound's polarity, solubility, and biological interactions.
Formation and Metabolic Pathways
Pyroxasulfone metabolite 3 forms through specific metabolic processes in both plants and animals exposed to the parent herbicide pyroxasulfone.
Plant Metabolism Pathways
In plants, pyroxasulfone undergoes several metabolic transformations, with the primary pathways involving:
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Cleavage between the two ring structures of the parent compound
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Side chain oxidation resulting in carboxylic acid formation
These transformations lead to the formation of several major metabolites, including M-3. The metabolic pathway of pyroxasulfone in plants primarily involves cleavage of the methyl sulfone bridge of the parent compound, followed by oxidation and/or demethylation of the pyrazole cleavage product .
Analytical Methods for Detection and Quantification
Enforcement Methodology
Regulatory agencies have approved analytical enforcement methodology for the detection and quantification of pyroxasulfone and its metabolites, including M-3. These methods include:
The Limit of Quantification (LOQ) for pyroxasulfone metabolite 3 in various matrices is typically 0.010 ppm, providing sufficient sensitivity for regulatory monitoring and risk assessment purposes .
Sample Preparation and Analysis
The analysis of pyroxasulfone metabolite 3 typically involves:
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Extraction from the sample matrix
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Clean-up procedures to remove interferences
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Chromatographic separation
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Detection and quantification using mass spectrometry
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Confirmation of identity using characteristic mass fragments
These analytical approaches are essential for monitoring residue levels in agricultural commodities, environmental samples, and biological matrices.
Presence in Agricultural Systems
Residue Levels in Crops
Pyroxasulfone metabolite 3 has been identified as a residue of concern in various crops for tolerance setting purposes. In field studies, residue levels of M-3 were generally low:
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In many samples, M-3 residues were below the lowest level of method validation (0.010 ppm)
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The metabolite was detected at varying levels depending on application methods, timing, and crop types
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M-3 is considered one of the residues of concern for tolerance enforcement in crop subgroup 6C and other crop groups
Rotational Crop Studies
Pyroxasulfone metabolite 3 has been identified as one of the primary metabolites in rotational crop studies:
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In confined rotational crop studies with soybean, radish, and wheat, M-3 was identified as one of the primary metabolites
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The highest total radioactive residue (TRR) of 5.2 ppm was found at the 30-day rotation in wheat straw, declining to 0.02 ppm at 485 days
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The presence of M-3 in rotational crops indicates potential carryover from treated fields to subsequent crops
Residue Data in Specific Crop Groups
Table 1: Tolerance Levels for Pyroxasulfone and its Metabolites Including M-3 in Various Crop Groups
| Crop Group/Subgroup | Tolerance Level (ppm) | Residues of Concern |
|---|---|---|
| Vegetable, tuberous and corm, subgroup 1C | 0.08 | Pyroxasulfone, M-1, M-3, M-25, M-28 |
| Vegetable, bulb, group 3-07 | 0.15 | Pyroxasulfone, M-1, M-3, M-25, M-28 |
| Potato, granules/flakes | 0.20 | Pyroxasulfone, M-1, M-3, M-25, M-28 |
| Potato, chips | 0.06 | Pyroxasulfone, M-1, M-3, M-25, M-28 |
| Crop subgroup 6C | Not specified | Pyroxasulfone, M-3, M-28 |
| Flax | Not specified | Pyroxasulfone only |
| Peanut | Not specified | Pyroxasulfone, M-1, M-3, M-25, M-28 |
| Sunflower subgroup 20B | 0.2 | Pyroxasulfone, M-1, M-3, M-25, M-28 |
Data compiled from regulatory documentation
Regulatory Significance
Residues of Concern for Tolerance Setting
Pyroxasulfone metabolite 3 has been identified as a residue of concern for tolerance setting purposes across multiple crop groups. The Environmental Protection Agency (EPA) has established that:
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M-3 is included as a residue of concern for tolerance enforcement and risk assessment in tuberous/corm vegetables and bulb vegetables
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The residues of concern in wheat hay, forage, and straw for tolerance enforcement include pyroxasulfone and its metabolites M-1, M-3, and M-25
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For crop subgroup 1C and crop group 3-07, the residues of concern for tolerance enforcement and risk assessment are pyroxasulfone and its metabolites M-1, M-3, M-25, and M-28
Tolerance Levels and Maximum Residue Limits
Regulatory agencies have established specific tolerance levels for pyroxasulfone and its metabolites, including M-3, in various agricultural commodities. These tolerance levels are based on:
Environmental Fate and Behavior
Persistence and Mobility
While the search results don't provide comprehensive information on the environmental fate of pyroxasulfone metabolite 3 specifically, some inferences can be made based on the metabolism studies:
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The formation of M-3 through oxidation processes suggests increased polarity compared to the parent compound
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The presence of M-3 in rotational crop studies indicates some persistence in soil environments
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The carboxylic acid functional group likely affects soil binding characteristics and potential for leaching
Transformation in Environmental Systems
In agricultural systems, pyroxasulfone metabolite 3 appears to be one of the major transformation products:
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